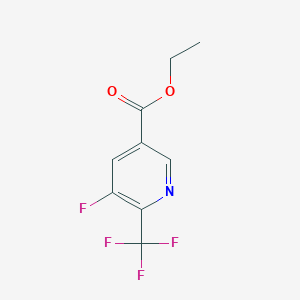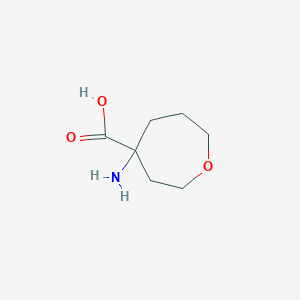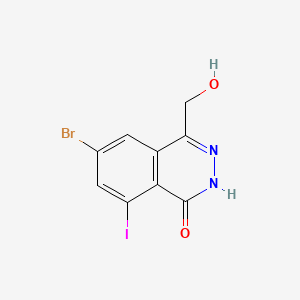
6-Bromo-4-(hydroxymethyl)-8-iodophthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-(hydroxymethyl)-8-iodophthalazin-1(2H)-one is a complex organic compound that belongs to the phthalazinone family This compound is characterized by the presence of bromine and iodine atoms, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(hydroxymethyl)-8-iodophthalazin-1(2H)-one typically involves multi-step organic reactions. One common method includes the bromination and iodination of phthalazinone derivatives. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-(hydroxymethyl)-8-iodophthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or to convert the hydroxymethyl group to a methyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
6-Bromo-4-(hydroxymethyl)-8-iodophthalazin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-(hydroxymethyl)-8-iodophthalazin-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-4-hydroxy-2-methylquinoline: Another brominated compound with similar structural features.
6-Bromo-4-methylquinoline: Shares the bromine atom but differs in the functional groups attached to the core structure.
Uniqueness
6-Bromo-4-(hydroxymethyl)-8-iodophthalazin-1(2H)-one is unique due to the combination of bromine and iodine atoms, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H6BrIN2O2 |
|---|---|
Peso molecular |
380.96 g/mol |
Nombre IUPAC |
6-bromo-4-(hydroxymethyl)-8-iodo-2H-phthalazin-1-one |
InChI |
InChI=1S/C9H6BrIN2O2/c10-4-1-5-7(3-14)12-13-9(15)8(5)6(11)2-4/h1-2,14H,3H2,(H,13,15) |
Clave InChI |
HYBAWPCIVNHHEM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=NNC2=O)CO)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


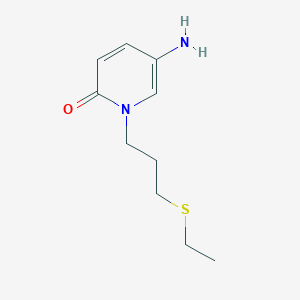
![1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B15328384.png)
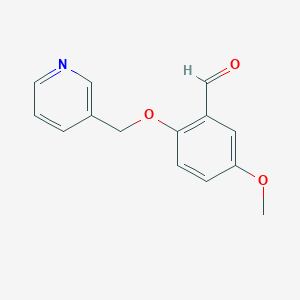

![4-Chloro-6-fluoro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15328404.png)

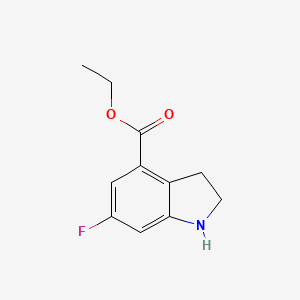
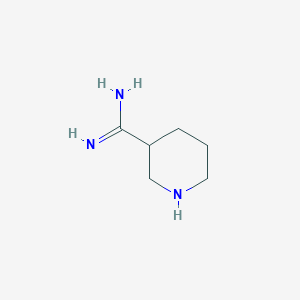

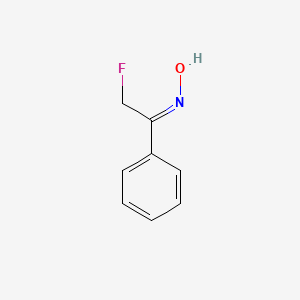
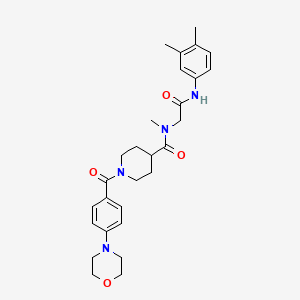
![methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate](/img/structure/B15328447.png)
